molecular formula C9H19NO B13563463 [4-(Propan-2-yl)oxan-4-yl]methanamine

[4-(Propan-2-yl)oxan-4-yl]methanamine

Cat. No.: B13563463
M. Wt: 157.25 g/mol
InChI Key: PFIDJAFWAAAKTP-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C9H19NO It is a derivative of oxane, featuring a methanamine group attached to the fourth carbon of the oxane ring, with an isopropyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with appropriate amine precursors. One common method involves the reaction of 4-hydroxyoxane with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Propan-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for drugs used to treat various conditions, including neurological disorders and infections.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It may be used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of [4-(Propan-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methoxyphenyl)oxan-4-yl]methanamine: This compound features a methoxyphenyl group instead of an isopropyl group.

    [4-(2-Methylphenyl)oxan-4-yl]methanamine: This compound has a methylphenyl group in place of the isopropyl group.

    [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine: This compound includes a phenylpiperazinyl group.

Uniqueness

[4-(Propan-2-yl)oxan-4-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and methanamine functionality make it a versatile intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(4-propan-2-yloxan-4-yl)methanamine

InChI

InChI=1S/C9H19NO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3

InChI Key

PFIDJAFWAAAKTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)CN

Origin of Product

United States

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